molecular formula C16H16S2 B11939938 1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene CAS No. 5324-85-6

1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene

Katalognummer: B11939938
CAS-Nummer: 5324-85-6
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: KZQYIMSRTSEVAV-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a methyl group and a thioether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene typically involves the reaction of 4-methylthiophenol with 1-bromo-2-(4-methylphenyl)ethene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-methyl-4-(1-phenylethenyl)
  • Benzene, 1-methyl-4-[1-(phenylsulfonyl)ethenyl]
  • Hexakis[(4-methylphenyl)thio]benzene

Uniqueness

1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is unique due to its specific substitution pattern and the presence of both a thioether and a vinyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

5324-85-6

Molekularformel

C16H16S2

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-methyl-4-[(E)-2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene

InChI

InChI=1S/C16H16S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+

InChI-Schlüssel

KZQYIMSRTSEVAV-VAWYXSNFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S/C=C/SC2=CC=C(C=C2)C

Kanonische SMILES

CC1=CC=C(C=C1)SC=CSC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.